

# KHKI-01215 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KHKI-01215

Cat. No.: B15543212

Get Quote

# **In-Depth Technical Guide: KHKI-01215**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**KHKI-01215** is a potent and selective small molecule inhibitor of NUAK family kinase 2 (NUAK2), a serine/threonine kinase implicated in cancer cell survival, proliferation, and invasion. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **KHKI-01215**, with a focus on its mechanism of action within the NUAK2-YAP signaling pathway. Detailed experimental protocols for the characterization of this compound are also provided.

# **Chemical Structure and Properties**

**KHKI-01215** is a complex heterocyclic molecule with the systematic IUPAC name 4-(3-(dimethylamino)phenoxy)-5-iodo-N-(4-(4-methylpiperzin-1-yl)-3-(trifluoromethyl)phenyl)pyrimidine-2-amine. Its structure is characterized by a central pyrimidine ring with multiple substituted aromatic moieties.

Table 1: Chemical and Physical Properties of KHKI-01215



| Property          | Value                                                                                                                             | Source                                       |  |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------|--|
| IUPAC Name        | 4-(3-<br>(dimethylamino)phenoxy)-5-<br>iodo-N-(4-(4-methylpiperzin-1-<br>yl)-3-<br>(trifluoromethyl)phenyl)pyrimidi<br>ne-2-amine | [1]                                          |  |
| Molecular Formula | C24H26F3IN6O                                                                                                                      | [2]                                          |  |
| Molecular Weight  | 598.40 g/mol                                                                                                                      | [2]                                          |  |
| Appearance        | White to off-white crystalline solid                                                                                              | General for pyrimidine derivatives           |  |
| Solubility        | Soluble in polar organic solvents such as methanol and ethanol. Moderately soluble in water.                                      | General for 2-aminopyrimidine derivatives[3] |  |
| Melting Point     | Not specified.                                                                                                                    | _                                            |  |
| Boiling Point     | Not specified.                                                                                                                    | _                                            |  |
| Storage           | Store at -20°C for long-term storage.                                                                                             | [2]                                          |  |

# **Biological Activity and Mechanism of Action**

**KHKI-01215** exhibits potent inhibitory activity against NUAK2 and demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in colorectal cancer cell lines such as SW480.

Table 2: Biological Activity of KHKI-01215



| Assay              | Parameter | Value                     | Cell Line | Source |
|--------------------|-----------|---------------------------|-----------|--------|
| NUAK2 Inhibition   | IC50      | 0.052 μM (52<br>nM)       | -         | [4]    |
| Cell Proliferation | IC50      | 3.16 μΜ                   | SW480     | [4]    |
| Apoptosis          | -         | Induced in<br>SW480 cells | SW480     | [4]    |

# The NUAK2-YAP Signaling Pathway

**KHKI-01215** exerts its anticancer effects by targeting the NUAK2-YAP signaling pathway. NUAK2 is a key upstream regulator of the Hippo signaling pathway effector YAP (Yesassociated protein). In a normal state, the Hippo pathway core kinases LATS1/2 phosphorylate and inactivate YAP, leading to its cytoplasmic retention and degradation. However, in many cancers, this pathway is dysregulated.

NUAK2 can phosphorylate and inactivate LATS1/2, thereby preventing YAP phosphorylation. This allows YAP to translocate to the nucleus, where it acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT). A positive feedback loop exists where YAP can also promote the transcription of NUAK2, further amplifying this pro-tumorigenic signaling.

**KHKI-01215**, by inhibiting NUAK2, restores the activity of LATS1/2, leading to the phosphorylation and inactivation of YAP. This effectively shuts down the downstream prosurvival signaling, resulting in decreased cancer cell proliferation and induction of apoptosis.





Diagram 1: KHKI-01215 Mechanism of Action in the NUAK2-YAP Signaling Pathway.

## **Experimental Protocols**

The following are representative protocols for the key assays used to characterize the biological activity of **KHKI-01215**. These are based on standard laboratory procedures and the methodologies reported in the primary literature.

# NUAK2 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of **KHKI-01215** to inhibit the enzymatic activity of NUAK2.





**Diagram 2:** Workflow for TR-FRET Based NUAK2 Kinase Inhibition Assay.

#### Protocol:

 Reagent Preparation: Prepare serial dilutions of KHKI-01215 in DMSO. Prepare working solutions of recombinant NUAK2 enzyme, a suitable kinase substrate, and ATP in kinase reaction buffer.



- Reaction Setup: In a 384-well plate, add KHKI-01215 dilutions or DMSO as a control. Add the NUAK2 enzyme and allow a brief pre-incubation.
- Initiate Reaction: Add the ATP and substrate mixture to initiate the kinase reaction.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Detection: Stop the reaction and add the detection reagents, which typically include a Europium-labeled antibody that specifically recognizes the phosphorylated substrate (donor) and an acceptor molecule that binds to another part of the substrate.
- Signal Measurement: After another incubation period, measure the TR-FRET signal using a
  plate reader capable of time-resolved fluorescence measurements.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **KHKI-01215** relative to the DMSO control and determine the IC<sub>50</sub> value by fitting the data to a doseresponse curve.

## **Cell Viability Assay (MTT Assay)**

This colorimetric assay assesses the effect of **KHKI-01215** on the metabolic activity of SW480 cells, which is an indicator of cell viability and proliferation.





**Diagram 3:** Workflow for MTT Cell Viability Assay.

Protocol:



- Cell Seeding: Seed SW480 cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO<sub>2</sub> incubator.
- Compound Treatment: Treat the cells with various concentrations of KHKI-01215. Include wells with DMSO as a vehicle control.
- Incubation: Incubate the treated cells for a specific duration (e.g., 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the DMSO control and determine the IC<sub>50</sub> value.[2][5][6]

## **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with **KHKI-01215**.





Diagram 4: Workflow for Annexin V/PI Apoptosis Assay.

#### Protocol:

- Cell Treatment: Seed and treat SW480 cells with KHKI-01215 for a predetermined time.
- Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin.



- Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).
- Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).
- Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or necrosis.[7]

# **Kinase Selectivity Profiling**

To assess the selectivity of **KHKI-01215**, a comprehensive kinase profiling assay such as KINOMEscan® is employed. This competition binding assay quantifies the interactions of the compound against a large panel of kinases. The results are typically reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. Lower percentages indicate stronger binding of the compound to the kinase. This allows for the identification of potential off-target effects and confirms the selectivity for NUAK2.

### Conclusion

**KHKI-01215** is a valuable research tool for investigating the role of NUAK2 in cancer biology. Its potent and selective inhibition of NUAK2 and subsequent disruption of the YAP signaling pathway make it a promising candidate for further preclinical and clinical investigation as a targeted cancer therapeutic. The experimental protocols outlined in this guide provide a framework for the continued evaluation of **KHKI-01215** and other NUAK2 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. NUAK2 Inhibitors, KHKI-01128 and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [KHKI-01215 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543212#khki-01215-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com